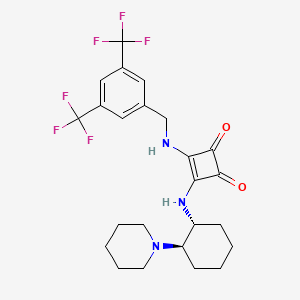
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one is a compound belonging to the class of indolin-2-ones, which are known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 3rd position, and a trifluoromethyl group at the 3rd position of the indolin-2-one scaffold. The incorporation of these functional groups enhances the compound’s chemical stability and biological activity, making it a valuable target for drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one typically involves the alkylation of isatin with alkyl bromide using sodium hydride as a base in dimethylformamide (DMF) solvent. This step results in the formation of N-substituted isatins. Subsequently, a trifluoromethyl group is introduced at the C(3) position of the ketone using tetrabutylammonium fluoride (TBAF) as a catalyst in tetrahydrofuran (THF) solvent at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 3rd position can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indolin-2-one scaffold can be reduced to form corresponding alcohols.
Substitution: The chloro group at the 7th position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-7-chloro-3-(trifluoromethyl)indolin-2-one.
Reduction: Formation of 3-hydroxy-7-chloro-3-(trifluoromethyl)indolin-2-ol.
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a versatile scaffold for the synthesis of novel compounds with potential biological activities.
Industry: The compound’s stability and biological activity make it suitable for use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to interact with nuclear xenobiotic receptor CAR, PIM1 kinase, and CDK2 kinase.
Pathways Involved: By binding to these targets, the compound can modulate various cellular processes, including cell cycle regulation and apoptosis, leading to its cytotoxic effects.
Comparison with Similar Compounds
3-Hydroxy-3-(trifluoromethyl)indolin-2-one: Lacks the chloro group at the 7th position.
7-Bromo-3-hydroxy-3-(trifluoromethyl)indolin-2-one: Contains a bromo group instead of a chloro group at the 7th position.
3-Hydroxy-3-(trifluoromethyl)indolin-2-one derivatives: Various derivatives with different substituents at the 3rd position.
Uniqueness: The presence of the chloro group at the 7th position in 7-chloro-3-hydroxy-3-(trifluoromethyl)indolin-2-one enhances its chemical stability and biological activity compared to similar compounds. This unique structural feature contributes to its potential as a lead compound for drug development .
Properties
Molecular Formula |
C9H5ClF3NO2 |
|---|---|
Molecular Weight |
251.59 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-3-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C9H5ClF3NO2/c10-5-3-1-2-4-6(5)14-7(15)8(4,16)9(11,12)13/h1-3,16H,(H,14,15) |
InChI Key |
RQHPQKDWWMUKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C2(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



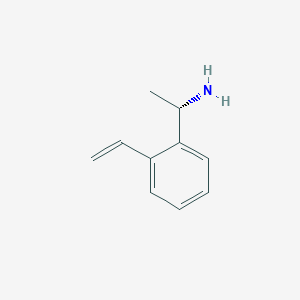
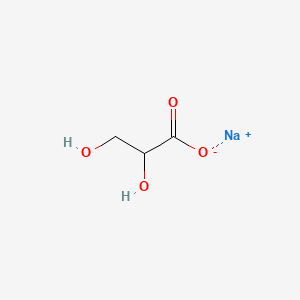

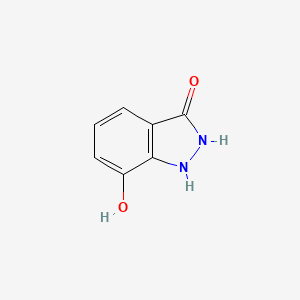
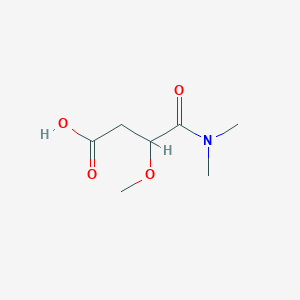
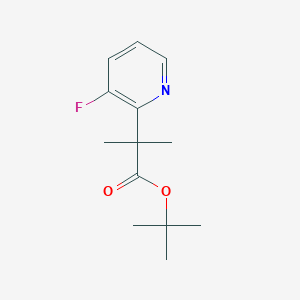
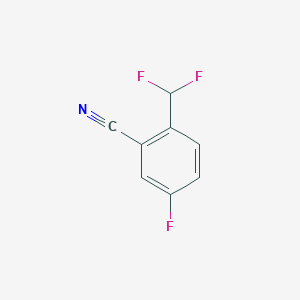
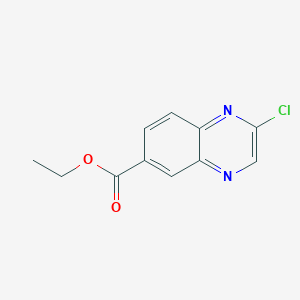
![(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)

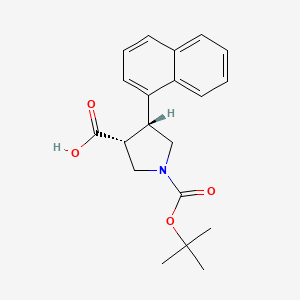
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
